

In-Depth Technical Guide: 2-Hydrazinyl-3-methylpyrazine (CAS: 19848-54-5)

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Compound of Interest

Compound Name: 2-Hydrazinyl-3-methylpyrazine

Cat. No.: B177841

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Hydrazinyl-3-methylpyrazine**, alongside available information on its synthesis and potential biological activities. The data presented is intended to support research and development efforts in medicinal chemistry and related fields.

Core Properties and Data

2-Hydrazinyl-3-methylpyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a hydrazinyl and a methyl group. Below is a summary of its key properties.

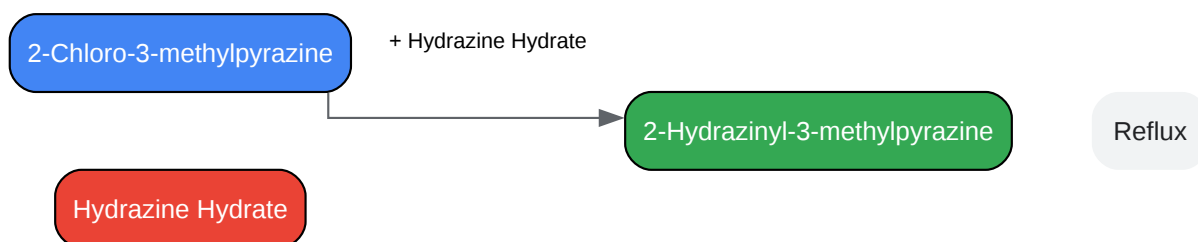
Property	Value	Source
CAS Number	19848-54-5	N/A
Molecular Formula	C ₅ H ₈ N ₄	N/A
Molecular Weight	124.14 g/mol	N/A
Appearance	Solid	[1]
Melting Point	140 °C	N/A
Boiling Point (Predicted)	248.0 ± 23.0 °C	N/A
Density (Predicted)	1.31 ± 0.1 g/cm ³	N/A
Storage Conditions	Store in freezer at -20°C in a dark, inert atmosphere.	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Hydrazinyl-3-methylpyrazine** is not readily available in the reviewed literature, a common method for the synthesis of analogous hydrazinopyridine and hydrazinopyrazine derivatives involves the nucleophilic substitution of a halogenated precursor with hydrazine hydrate.[2][3]

Hypothetical Synthesis Pathway

A plausible synthetic route for **2-Hydrazinyl-3-methylpyrazine** would involve the reaction of 2-chloro-3-methylpyrazine with hydrazine hydrate.



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Caption: Hypothetical synthesis of **2-Hydrazinyl-3-methylpyrazine**.

General Experimental Protocol (Based on Analogs)

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-methylpyrazine and a suitable solvent (e.g., ethanol, N,N-dimethylformamide).^{[2][4]}
- **Addition of Reagent:** Add an excess of hydrazine hydrate to the stirred solution.^[5] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).^[2]
- **Reaction Conditions:** Heat the reaction mixture to reflux for several hours.^[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Data

Specific spectroscopic data for **2-Hydrazinyl-3-methylpyrazine** is not widely published. However, the expected spectral characteristics can be inferred from related compounds.

- **¹H NMR:** The proton NMR spectrum is expected to show signals for the aromatic protons on the pyrazine ring, a singlet for the methyl group, and broad signals for the -NH and -NH₂ protons of the hydrazinyl group. The chemical shifts of the pyrazine protons would be in the aromatic region, typically between 8.0 and 8.5 ppm.^{[6][7]} The methyl protons would likely appear as a singlet around 2.5 ppm.^[6]
- **¹³C NMR:** The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyrazine ring and the methyl group. The pyrazine ring carbons would appear in the downfield region, typically between 140 and 160 ppm.^{[8][9]}
- **IR Spectroscopy:** The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the hydrazinyl group (around 3200-3400 cm⁻¹), C-H stretching of

the aromatic ring and methyl group, and C=N and C=C stretching vibrations of the pyrazine ring.[10][11]

- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol). Fragmentation patterns would likely involve the loss of the hydrazinyl group and cleavage of the pyrazine ring.[12]

Potential Biological Activities

While no specific biological studies on **2-Hydrazinyl-3-methylpyrazine** have been found, the broader classes of pyrazine and hydrazone derivatives are known to exhibit a range of pharmacological activities.[13][14][15][16][17][18][19][20] This suggests that **2-Hydrazinyl-3-methylpyrazine** could be a candidate for investigation in several therapeutic areas.

Anticancer Activity

Hydrazone derivatives have shown promising in vitro anticancer activity against various human tumor cell lines, including liver, leukemia, and breast cancer.[15][20] Some pyrazine-containing compounds have also demonstrated significant cytotoxic effects.[21][22] The potential mechanism of action for such compounds can involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

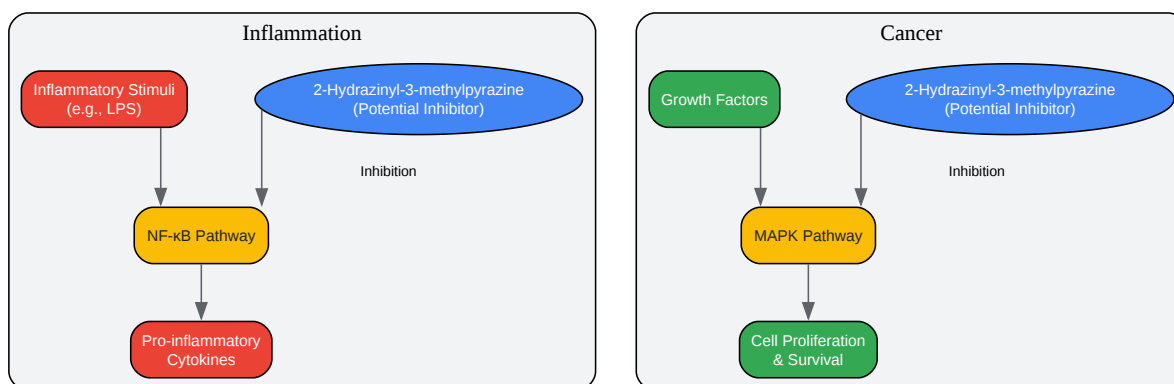
Several hydrazone derivatives have been reported to possess anti-inflammatory properties, with some compounds showing activity comparable to standard drugs like diclofenac sodium in in vitro and in vivo models.[14][15][18][19] The anti-inflammatory effects of these compounds may be mediated through the inhibition of inflammatory pathways.

Antimicrobial Activity

Hydrazide-hydrazone derivatives have been extensively studied for their antimicrobial properties and have shown activity against a range of Gram-positive and Gram-negative bacteria, including *Staphylococcus aureus* and *Escherichia coli*. [13][16][17][23] The pyrazine moiety itself is present in some antimicrobial agents.

Potential Signaling Pathways

Given the known activities of related compounds, **2-Hydrazinyl-3-methylpyrazine** could potentially modulate key signaling pathways involved in inflammation and cancer.



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Caption: Potential modulation of NF-κB and MAPK signaling pathways.

- **NF-κB Signaling Pathway:** The NF-κB pathway is a crucial regulator of inflammation.[24][25][26][27] Many anti-inflammatory compounds exert their effects by inhibiting this pathway, thereby reducing the production of pro-inflammatory cytokines. Given the potential anti-inflammatory activity of hydrazone derivatives, it is plausible that **2-Hydrazinyl-3-methylpyrazine** could interfere with NF-κB signaling.
- **MAPK Signaling Pathway:** The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[28][29][30][31][32] Dysregulation of this pathway is a hallmark of many cancers. Small molecules that inhibit the MAPK pathway are actively being pursued as anticancer agents.

Future Directions

Further research is warranted to fully elucidate the properties and potential therapeutic applications of **2-Hydrazinyl-3-methylpyrazine**. Key areas for future investigation include:

- Development of a detailed and optimized synthesis protocol.
- Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure.
- In vitro and in vivo studies to evaluate its anticancer, anti-inflammatory, and antimicrobial activities.
- Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by this compound.

This technical guide provides a foundation for researchers interested in exploring the potential of **2-Hydrazinyl-3-methylpyrazine** as a lead compound for drug discovery. The structural motifs present in this molecule suggest that it is a promising candidate for further investigation.

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